6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester

Description

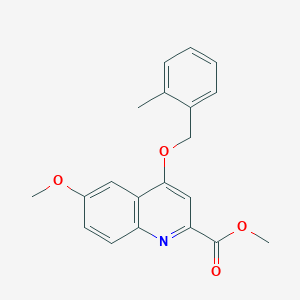

Structure and Synthesis The compound 6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester is a quinoline derivative featuring:

- Methoxy group at position 6,

- 2-Methylbenzyloxy group at position 4,

- Methyl ester at the carboxylic acid moiety on position 2.

Synthesis Pathway (based on analogous methods from ):

Doebner Reaction: Substituted benzaldehyde, pyruvic acid, and p-anisidine are refluxed in ethanol to form 4-carboxyquinoline intermediates.

Reduction: The carboxyl group at position 4 is reduced to an alcohol using LiAlH₄ in dry THF.

Esterification: The carboxylic acid at position 2 is esterified using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone under reflux.

The compound is characterized via NMR, IR, mass spectrometry, and elemental analysis .

Properties

IUPAC Name |

methyl 6-methoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-13-6-4-5-7-14(13)12-25-19-11-18(20(22)24-3)21-17-9-8-15(23-2)10-16(17)19/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXMRIOHOOEUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its efficacy in various biological assays and potential therapeutic applications.

Chemical Structure

The chemical structure of This compound can be represented as follows:

- Molecular Formula : C16H17NO4

- Molecular Weight : 287.31 g/mol

Quinoline derivatives often exert their biological effects through interactions with cellular targets such as enzymes and receptors. The mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Activity : Quinoline derivatives are known to exhibit activity against various pathogens, potentially through interference with nucleic acid synthesis or membrane integrity .

Anticancer Activity

Research indicates that quinoline derivatives can demonstrate significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| Combretastatin A-4 analogues | MCF-7 | 0.022 - 0.040 |

| 6-Methyl analogue | Various cancer lines | 0.028 - 0.371 |

These findings suggest that the compound may possess similar or enhanced activity compared to established anticancer agents.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through in vitro assays against various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related quinoline derivatives typically range from 3.91 to 500 µg/mL, indicating moderate to good antibacterial activity .

Case Studies

- Anticancer Efficacy : A study evaluating the effectiveness of quinoline derivatives found that compounds with methoxy and benzyloxy substitutions exhibited enhanced antiproliferative activity against breast cancer cell lines, suggesting that structural modifications can significantly impact biological efficacy .

- Antimicrobial Properties : In a comparative study on quinoxaline derivatives, it was shown that modifications at specific positions on the quinoline ring could lead to improved antimicrobial properties against Mycobacterium tuberculosis, emphasizing the importance of molecular structure in determining activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Quinoline Derivatives

Structural and Functional Group Comparisons

Key structural analogs and their substituents are summarized below:

*Molecular formula of target compound: C₁₉H₁₉NO₄ (calculated via standard atomic weights).

Impact of Substituents on Properties and Activity

Position 6 Substituents

- Present in the target compound and .

- Fluoro (-F) : Electron-withdrawing and smaller than methoxy, as in , may alter binding interactions in biological targets.

Position 4 Substituents

- 2-Methylbenzyloxy : Bulky aryl ether in the target compound likely increases steric hindrance, affecting P-gp binding pocket interactions .

- Chloro (-Cl) : Strong electron-withdrawing group in may enhance reactivity but reduce bioavailability compared to aryl ethers.

- Carboxylic Acid (-COOH) : In , this group increases polarity, reducing cell permeability but enabling salt formation for solubility.

Position 2 Substituents

- Methyl Ester (-COOCH₃) : Common in the target compound, , and . Improves metabolic stability compared to carboxylic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.